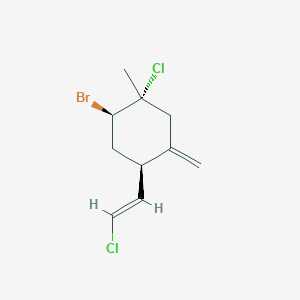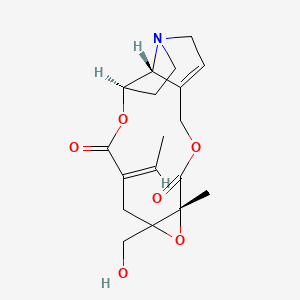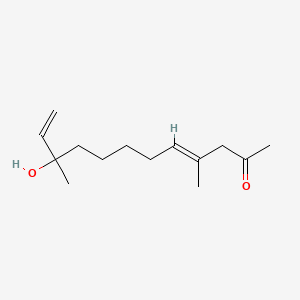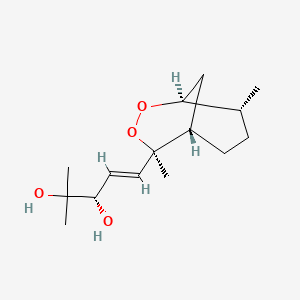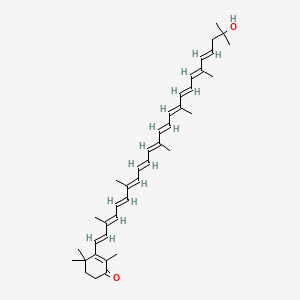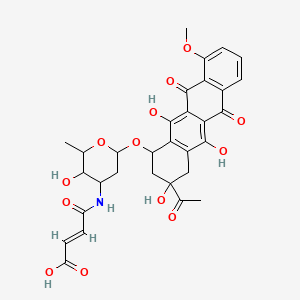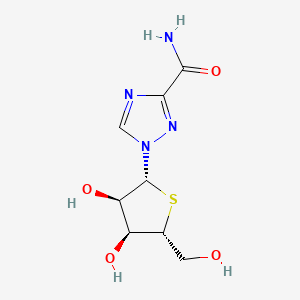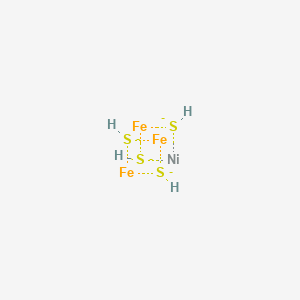
Nickel/iron/sulfur cluster
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
NiFe3S4 cluster is a nickel-iron-sulfur cluster in which the nickel and iron atoms are linked by bridging sulfur atoms in a cubane-type structure with the ratio Ni:Fe:S = 1:3:4.
Wissenschaftliche Forschungsanwendungen
1. Catalysis and Enzyme Function
Nickel/iron/sulfur clusters play a crucial role in various enzymatic reactions. For example, the nickel-dependent carbon monoxide dehydrogenase (CODH) utilizes a unique heterometallic nickel-iron-sulfur cluster, known as the C-cluster, for catalyzing the interconversion of CO and CO2. This complex metalloenzyme requires specific assembly machinery to form a fully functional C-cluster. The process of nickel incorporation into the C-cluster depends on a maturation factor, CooC, with a detailed mechanism that remains under investigation (Wittenborn et al., 2019).
2. Electron Transfer and Redox Chemistry
Iron-sulfur clusters, including those with nickel, are vital in electron transfer and redox chemistry. These clusters are involved in diverse biological processes such as nitrogen fixation, respiration, and photosynthesis. The low-lying electronic states of these clusters are key to their reactivity, although they cannot be directly observed. Quantum calculations have shed light on these electronic levels, highlighting limitations in long-standing models of their electronic structure (Sharma et al., 2014).
3. Biological Sensing
Nickel/iron/sulfur clusters in proteins exhibit diverse physicochemical properties, enabling them to function as sensors in biological systems. These clusters react to environmental conditions such as oxygen levels, oxidative stress, and metabolic nutritional status. Their reactivity and fragility make them suitable for various roles, including gene regulation and transcriptional modulation (Crack et al., 2014).
4. Energy Metabolism and Human Disease
Certain nickel/iron/sulfur clusters, such as those in Neuro-2a cells, can influence cellular energy metabolism. They can mediate changes characterized by inhibition of oxidative phosphorylation and enhancement of glycolysis, contributing to nickel-induced neurotoxicity. MicroRNA-210 regulates mitochondrial energy metabolism by repressing iron-sulfur cluster assembly proteins, impacting ISC-containing metabolic enzymes (He et al., 2014).
5. Iron-Sulfur Cluster Biogenesis
Iron-sulfur cluster biogenesis is a crucial process in various organisms, including plants. These clusters serve as enzyme cofactors mainly in electron transfer and catalysis. In plants and algae, iron-sulfur cluster assembly pathways of bacterial origin are localized in mitochondria and plastids, where there is high demand for these cofactors. Discoveries of novel iron-sulfur proteins involved in epigenetics and DNA metabolism highlight their importance beyond photosynthesis and respiration (Balk & Schaedler, 2014).
6. Photocatalytic Applications
Nickel sulfide clusters have been employed in photocatalytic applications, such as hydrogen evolution. For instance, few-atom clusters composed of nickel and sulfur installed into a metal-organic framework demonstrated the ability to produce hydrogen gas upon irradiation, showcasing their potential in solar fuel applications (Peters et al., 2016).
Eigenschaften
Produktname |
Nickel/iron/sulfur cluster |
|---|---|
Molekularformel |
Fe3H4NiS4-4 |
Molekulargewicht |
358.5 g/mol |
IUPAC-Name |
iron;nickel;sulfanide |
InChI |
InChI=1S/3Fe.Ni.4H2S/h;;;;4*1H2/p-4 |
InChI-Schlüssel |
BXJQANOJJIJKIL-UHFFFAOYSA-J |
Kanonische SMILES |
[SH-].[SH-].[SH-].[SH-].[Fe].[Fe].[Fe].[Ni] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




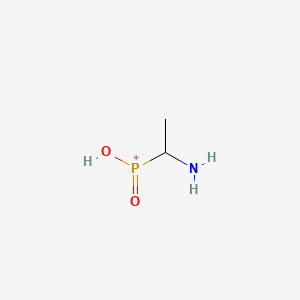
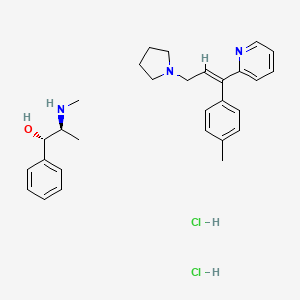
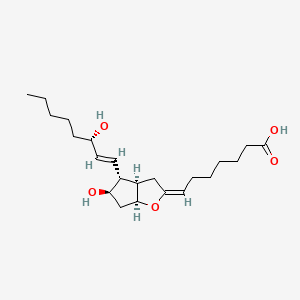
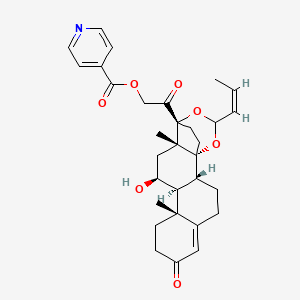
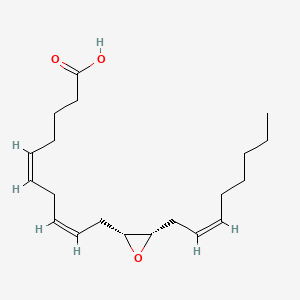
![(2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5S,6R)-2-[[(6R,10R,12S,14R)-3,12-dihydroxy-17-[(E,2S)-2-hydroxy-6-methyloct-5-en-2-yl]-4,4,10,14-tetramethyl-1,2,3,5,6,7,8,9,11,12,13,15,16,17-tetradecahydrocyclopenta[a]phenanthren-6-yl]oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B1236468.png)
